molecular formula C15H16N4O2 B2495948 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448128-20-8

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2495948
CAS No.: 1448128-20-8
M. Wt: 284.319
InChI Key: OPVJNFDFIAGMPM-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may also target Mycobacterium tuberculosis.

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.

Result of Action

Similar compounds have been found to be non-toxic to human cells , suggesting that the compound may have a favorable safety profile.

Action Environment

This compound has gained significant attention in scientific research, indicating its potential for further development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone
  • (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone
  • (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-5-yl)methanone

Uniqueness

What sets (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone apart from similar compounds is its specific arrangement of functional groups, which can lead to unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJNFDFIAGMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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